molecular formula C12H18N2O2 B1353190 4-(2-Morpholinoethoxy)aniline CAS No. 52481-41-1

4-(2-Morpholinoethoxy)aniline

Cat. No. B1353190
CAS RN: 52481-41-1
M. Wt: 222.28 g/mol
InChI Key: ZHFFNLQQANCJEQ-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)aniline is a chemical compound with the CAS Number: 52481-41-1 and Molecular Weight: 222.29 . It is also known as 4-[2-(4-morpholinyl)ethoxy]phenylamine .


Molecular Structure Analysis

The molecular formula of 4-(2-Morpholinoethoxy)aniline is C12H18N2O2 . The InChI Code is 1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 .


Physical And Chemical Properties Analysis

4-(2-Morpholinoethoxy)aniline is a solid at room temperature . It has a melting point of 69.0 to 73.0 °C .

Scientific Research Applications

1. Inhibitors of Src Kinase Activity

  • Optimization of Quinolinecarbonitriles: A study by Boschelli et al. (2001) discussed the optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity. The research involved modifying the aniline group, leading to increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

2. Fluorescence Quenching Studies

  • Fluorescence Quenching of LD-425: Deepa et al. (2012) investigated the fluorescence quenching of LD-425 by aromatic amines, including morpholine derivatives, in solvent mixtures. The study provided insights into quenching mechanisms and the impact of solvent polarity (Deepa et al., 2012).

3. Antimicrobial Activity

  • Design and Synthesis of Aniline Derivatives: A 2020 study by Subhash and Bhaskar focused on the design and synthesis of aniline derivatives with morpholine groups. These compounds were evaluated for antimicrobial activity against various microorganisms, with some showing significant activity (Subhash & Bhaskar, 2020).

4. Synthesis of Organic Compounds

  • Synthesis of Quinolines: Cho et al. (1999) described a method to synthesize 2-ethyl-3-methylquinolines from anilines, contributing to the field of organic synthesis (Cho et al., 1999).
  • Synthesis of Rivaroxaban Intermediate: Luo Lingyan et al. (2011) reported the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, showcasing its relevance in pharmaceutical manufacturing (Luo Lingyan et al., 2011).

5. Cancer Research and Therapeutics

  • Antiproliferative and Apoptotic Effects: A study by Malebari etal. (2021) explored the antiproliferative and apoptotic effects of a novel series of compounds containing morpholine and anilines, evaluating their potential as therapeutic drugs for hormone receptor-positive breast cancer (Malebari et al., 2021).

6. Polymer Science

  • Conducting Polymers: Gospodinova and Terlemezyan (1998) discussed polyaniline, a conducting polymer, and its potential applications in various fields like alternative energy sources, optical information storage, and non-linear optics. This emphasizes the role of aniline derivatives in the development of advanced materials (Gospodinova & Terlemezyan, 1998).

7. Photochemical Activation for Cell Physiology

  • Activation of Tertiary Amines: Asad et al. (2017) studied the photochemical activation of tertiary amines linked to a photoremovable protecting group, demonstrating its application in studying cell physiology and gene editing technologies (Asad et al., 2017).

8. Electrochromic Materials

  • Novel Electrochromic Materials: Research by Li et al. (2017) on the synthesis of novel electrochromic materials employing nitrotriphenylamine and thiophene derivatives highlights the potential of aniline derivatives in developing materials for electrochromic applications (Li et al., 2017).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFNLQQANCJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424482
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Morpholinoethoxy)aniline

CAS RN

52481-41-1
Record name 4-[2-(Morpholin-4-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Morpholinoethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2-Chloro-ethyl)-morpholine hydrochloride (4.2 g, 22 mmol, 1.2 equiv) is added in one portion to a mixture of 4-aminophenol (2 g, 18.3 mmol) and finely powdered sodium hydroxide (1.87 g, 45.8 mmol, 2.5 equiv) in DMF (32 mL), under an argon atmosphere. The reaction mixture is stirred for 23.5 h at RT. The resulting dark suspension is filtered. The filtrate is diluted with DCM (200 ml) and washed with brine (2×60 mL). The organic phase is dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/EtOH, 95:5→7:3) provides the title compound as a yellow-brown solid: API-MS: 223.2 [MH]+; TLC: Rf=0.31 (DCM/EtOH, 9:1).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
Reaction Step One
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1.87 g
Type
reactant
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Quantity
32 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-[2-(4-nitro-phenoxy)-ethyl]-morpholine (3.2 g, 13 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (70 mL) was hydrogenated under 50 psi hydrogen for 20 hours. The mixture was filtered through Celite, and the filtrate was evaporated in vacuo, providing 2.0 g, in 72% yield; 1H NMR (CDCl3) δ 2.57 (t, J=4.6 Hz, 4H), 2.77 (t, J=5.8 Hz, 2H), 3.74 (t, J=4.6 Hz, 4H), 4.04 (t, J=5.8 Hz, 2H), 6.63 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
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solvent
Reaction Step One
Quantity
0.3 g
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catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.1 g (32 mMol) of 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine is dissolved in 100 mL of ethanol and subjected to catalytic hydration at rt using 681 mg of Pd/C. After filtration trough HYFLO and removal of the solvent under reduced pressure, the crude product is purified by bulb-to-bulb distillation (0.13 mbar: 200° C.) to obtain 4-(2-morpholin-4-yl-ethoxy)-phenylamine. Title compound: ES-MS: 223 [M+H]+; single peak at tR=3 min (System 2).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
681 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Into a Round bottom flask, [A] 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine (3.70 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum to give 4-(2-Morpholin-4-yl-ethoxy)-phenylamine a white solid (3.00 g, 92%). NMR 1H (DSMO-d6)-6.63 (dd, 1H, J=1.92, 4.76 Hz), 6.49 (dd, 2H, J=1.97, 4.72 Hz), 4.52 (bs, 2H), 3.91 (t, 2H, J=5.84 Hz), 3.56 (t, 4H, J=4.60 Hz), 2.60 (t, 2H, J=4.580 Hz), 2.47 (t, 4H, J=4.48 Hz)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Xiong, BR Teegarden, JSK Choi… - Journal of medicinal …, 2010 - ACS Publications
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Number of citations: 16 pubs.acs.org
L Zhang, L Hou, W Sun, Z Yu, J Wang… - Drug Development …, 2016 - Wiley Online Library
Preclinical Research Epidermal growth factor receptor (EGFR), a validated target for anticancer drugs, plays a critical role in tumorigenesis and tumor development. A series of p‐O‐…
Number of citations: 6 onlinelibrary.wiley.com
MW Martin, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
The lymphocyte-specific kinase (Lck) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that …
Number of citations: 68 pubs.acs.org
M Tercel, SP McManaway, HDS Liyanage… - …, 2014 - Wiley Online Library
Herein we report the synthesis of three DNA‐alkylating amino analogues of the duocarmycins that carry an alkyne functional group suitable for copper‐catalysed click chemistry. The …
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
HH Lee, BD Dickson, RJ Stevenson, S Yang, M Tercel - Tetrahedron, 2019 - Elsevier
An optimised synthesis of a hypoxia-activated anticancer prodrug related to the duocarmycin family of natural products is described. The improved 10-step synthesis increases the …
Number of citations: 4 www.sciencedirect.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
Dry eye disease (DED) is one of the most prevalent ocular diseases but has limited treatment options. Cystic fibrosis transmembrane conductance regulator (CFTR), a major chloride …
Number of citations: 3 pubs.acs.org

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